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molecular formula CrH8Na2O8 B154380 Sodium chromate tetrahydrate CAS No. 10034-82-9

Sodium chromate tetrahydrate

Cat. No. B154380
M. Wt: 234.03 g/mol
InChI Key: AVHUVTPOXZEIRG-UHFFFAOYSA-N
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Patent
US03933972

Procedure details

A process for preparing sodium bichromate substantially free of vanadium and chlorine which comprises concentrating a sodium chromate liquor obtained from chrome-bearing minerals to form crystals of sodium chromate tetrahydrate, separating the tetrahydrate crystals from the liquor and recovering the crystals, treating the separated crystals with sulfuric acid to form the bichromate and recovering the sodium bichromate after separation of insoluble sodium sulfate formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][Cr:2]([O:5][Cr]([O-])(=O)=O)(=[O:4])=[O:3].[Na+:10].[Na+].ClCl>[V]>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Cr:2]([O-:5])([O-:4])(=[O:3])=[O:1].[Na+:10].[Na+:10] |f:0.1.2,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[V]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
comprises concentrating a sodium chromate liquor
CUSTOM
Type
CUSTOM
Details
obtained from chrome-bearing minerals

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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